molecular formula C19H20Cl2N2O4S B3929405 N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B3929405
M. Wt: 443.3 g/mol
InChI Key: BVXSYTLHHJEBIC-UHFFFAOYSA-N
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Description

N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a dichlorophenyl group, a phenylsulfonyl group, and a tetrahydrofuran-2-ylmethyl group attached to a glycinamide backbone. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,5-dichloroaniline, phenylsulfonyl chloride, and tetrahydrofuran-2-ylmethylamine. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide can be compared with other glycinamide derivatives, sulfonyl compounds, and tetrahydrofuran-containing molecules.

Uniqueness

  • The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from other similar compounds. Its dichlorophenyl and phenylsulfonyl groups contribute to its reactivity and potential biological activity, while the tetrahydrofuran-2-ylmethyl group enhances its solubility and stability.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c20-14-9-15(21)11-16(10-14)23(28(25,26)18-6-2-1-3-7-18)13-19(24)22-12-17-5-4-8-27-17/h1-3,6-7,9-11,17H,4-5,8,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXSYTLHHJEBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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